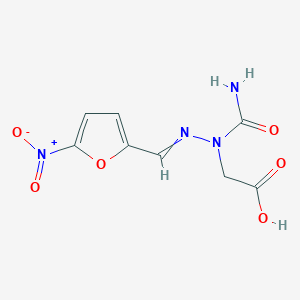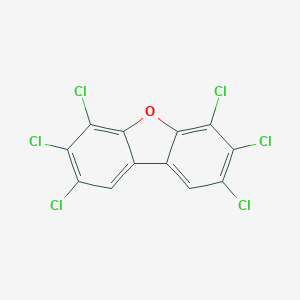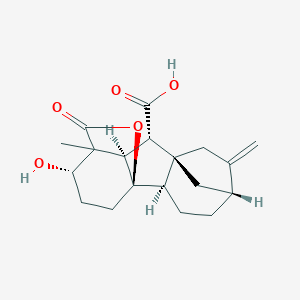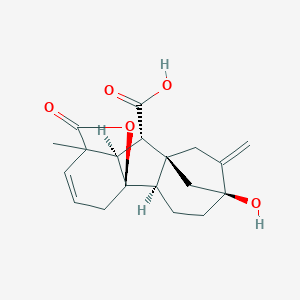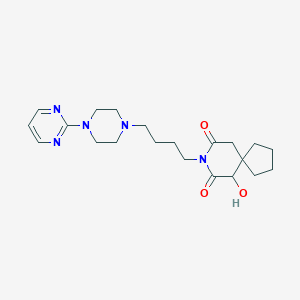
6-Hydroxybuspirone
Descripción general
Descripción
6-Hydroxybuspirone is a major active metabolite of buspirone, derived from the neurotransmitter serotonin . It is a potent agonist of serotonin 5-HT1A receptors and studies have shown it can also act as an inhibitor of the enzyme monoamine oxidase (MAO) . It is a N-arylpiperazine .
Synthesis Analysis
A reliable synthesis of 14C labeled 6-hydroxybuspirone is described . The molecule belongs to a unique class of compounds with the potential for anxiolytic activity . A radiolabeled analog was prepared to support the development of 6-hydroxybuspirone . The development of a continuous, high yielding, and scalable enolization, oxidation, and quench process for the hydroxylation of the azapirone psychotropic agent buspirone to afford 6-hydroxybuspirone has been reported .Molecular Structure Analysis
The molecular formula of 6-Hydroxybuspirone is C21H31N5O3 . The IUPAC name is 10-hydroxy-8-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione .Chemical Reactions Analysis
The development of a continuous, high yielding, and scalable enolization, oxidation, and quench process for the hydroxylation of the azapirone psychotropic agent buspirone to afford 6-hydroxybuspirone has been reported .Physical And Chemical Properties Analysis
The molecular weight of 6-Hydroxybuspirone is 401.5 g/mol . The density is 1.3±0.1 g/cm3 .Aplicaciones Científicas De Investigación
Anxiolytic Efficacy
6-Hydroxy Buspirone is a major active metabolite of buspirone, a medication primarily used to treat anxiety disorders . It has been suggested that 6-Hydroxy Buspirone contributes significantly to the anxiolytic effects of buspirone. This is supported by pharmacokinetic studies and receptor occupancy assessments in rats, which indicate that 6-Hydroxy Buspirone and buspirone increase serotonin 1A (5-HT1A) receptor occupancy .
Pharmacokinetics
The pharmacokinetic profile of 6-Hydroxy Buspirone has been studied extensively. It exhibits a plasma clearance, volume of distribution, and half-life in rats that are similar to buspirone itself. Notably, the bioavailability of 6-Hydroxy Buspirone is higher (19%) compared to buspirone (1.4%), suggesting a more efficient systemic presence when administered .
Neuroscience Research
In neuroscience, 6-Hydroxy Buspirone is utilized to understand the modulation of serotonin receptors, particularly the 5-HT1A receptor. It is used in animal models to study the effects of serotonin on behavior, mood, and anxiety, providing insights into the mechanisms of action for anxiolytic agents .
Pharmacology
6-Hydroxy Buspirone’s role in pharmacology is linked to its interaction with dopamine receptors in addition to serotonin receptors. It has been shown to block D3 receptors in the primate brain at therapeutic doses, which is relevant for substance use disorders and addiction research .
Metabolism and Excretion Studies
Research into the metabolism and excretion of 6-Hydroxy Buspirone reveals that it is primarily eliminated through oxidative metabolism. Understanding its metabolic pathways is crucial for developing safer and more effective therapeutic agents .
Clinical Trials
While direct clinical trials on 6-Hydroxy Buspirone are limited, its parent compound, buspirone, has been extensively studied. The metabolite’s contribution to buspirone’s efficacy is inferred from these studies, highlighting the importance of metabolites in drug action and development .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The 6-hydroxy metabolite is known to be relatively metabolically stable and contributes substantially to the anxiolytic activity of buspirone . This led GlaxoSmithKline to attempt development of this metabolite under the name Radafaxine . This suggests that investigation of other hydroxylated versions of the parent compound may be profitable .
Propiedades
IUPAC Name |
10-hydroxy-8-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N5O3/c27-17-16-21(6-1-2-7-21)18(28)19(29)26(17)11-4-3-10-24-12-14-25(15-13-24)20-22-8-5-9-23-20/h5,8-9,18,28H,1-4,6-7,10-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZNAHJIJGCFJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2O)CCCCN3CCN(CC3)C4=NC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00433011 | |
| Record name | 6-Hydroxy Buspirone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00433011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxy Buspirone | |
CAS RN |
125481-61-0 | |
| Record name | 6-Hydroxybuspirone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125481610 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Hydroxy Buspirone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00433011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-HYDROXYBUSPIRONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PRI09E14U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details

















Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of 6-hydroxybuspirone?
A1: 6-hydroxybuspirone is a major active metabolite of the anxiolytic drug buspirone. Similar to its parent compound, 6-hydroxybuspirone acts as a potent agonist at the 5-hydroxytryptamine1A (5-HT1A) receptor. []
Q2: How does 6-hydroxybuspirone interact with the 5-HT1A receptor, and what are the downstream effects?
A2: While the exact binding dynamics haven't been fully elucidated in these studies, 6-hydroxybuspirone's binding to 5-HT1A receptors, particularly those located in the dorsal raphe nucleus (presynaptic), leads to increased receptor occupancy. [] This occupancy is thought to contribute to its anxiolytic effects, likely through modulation of serotonergic neurotransmission. [, ]
Q3: How does the potency of 6-hydroxybuspirone at the 5-HT1A receptor compare to buspirone?
A3: Studies in rats indicate that 6-hydroxybuspirone exhibits higher potency for 5-HT1A receptors compared to buspirone. In vivo, 6-hydroxybuspirone showed a lower EC50 value for increasing 5-HT1A receptor occupancy in both the dorsal raphe and hippocampus, suggesting higher potency. []
Q4: What are the primary metabolic pathways involved in the formation and breakdown of 6-hydroxybuspirone?
A4: 6-hydroxybuspirone is primarily formed via the hepatic cytochrome P450 (CYP) enzyme, particularly CYP3A4, during the metabolism of buspirone. [, , ] Further breakdown yields metabolites like 1-(2-pyrimidinyl)-piperazine (1-PP), which is also a major metabolite of buspirone. [, , ]
Q5: What is the significance of the CYP3A enzyme family in the context of 6-hydroxybuspirone and buspirone?
A5: The CYP3A enzyme family, specifically CYP3A4, plays a crucial role in the metabolism of buspirone, leading to the formation of 6-hydroxybuspirone and other metabolites. [, , ] This highlights the potential for drug-drug interactions, as co-administration with CYP3A inhibitors or inducers could significantly alter buspirone and 6-hydroxybuspirone levels in the body. []
Q6: How does the pharmacokinetic profile of 6-hydroxybuspirone differ from that of buspirone?
A6: Despite similar clearance, volume of distribution, and half-life, 6-hydroxybuspirone exhibits higher bioavailability (19%) compared to buspirone (1.4%). [] This difference might be attributed to variations in first-pass metabolism and suggests that 6-hydroxybuspirone could achieve greater systemic exposure following buspirone administration. [, ]
Q7: How does food intake affect the pharmacokinetics of buspirone and its metabolite 6-hydroxybuspirone?
A7: Food intake significantly impacts the pharmacokinetic profile of buspirone, leading to increased relative bioavailability and absorption, resulting in higher AUC and Cmax values. [] This effect is also observed for 6-hydroxybuspirone, with food intake increasing its Cmax. []
Q8: What are the implications of the observed differences in pharmacokinetic profiles between buspirone and 6-hydroxybuspirone?
A8: The higher bioavailability and exposure of 6-hydroxybuspirone, along with the impact of food intake on its pharmacokinetics, suggests that it likely contributes significantly to the overall clinical effects of buspirone. [, ] This emphasizes the importance of considering 6-hydroxybuspirone when evaluating buspirone's therapeutic and potential adverse effects.
Q9: Are there any efforts to develop 6-hydroxybuspirone as a standalone therapeutic agent?
A9: Yes, research has explored the development of extended-release formulations of 6-hydroxybuspirone to achieve a more desirable pharmacokinetic profile and potentially enhance its therapeutic benefits. [] This indicates an interest in investigating its potential as a medication independent of buspirone.
Q10: How does the enantiomeric composition of 6-hydroxybuspirone affect its pharmacokinetic properties?
A10: Studies have investigated the pharmacokinetic profiles of the individual enantiomers of 6-hydroxybuspirone. Notably, the S-enantiomer appears to be the dominant form regardless of whether the racemate or a specific enantiomer is administered. []
Q11: Have any specific analytical methods been developed or utilized to study 6-hydroxybuspirone?
A11: Researchers have employed high-performance liquid chromatography (HPLC) techniques coupled with tandem mass spectrometry (MS/MS) for the accurate quantification of buspirone and its metabolites, including 6-hydroxybuspirone, in biological samples. [, ]
Q12: What are the potential implications of 6-hydroxybuspirone's interaction with dopamine D3 receptors?
A12: The interaction of 6-hydroxybuspirone with dopamine D3 receptors, which are implicated in reward pathways and addiction, suggests that it might be valuable in treating substance use disorders. [] This highlights the importance of investigating its potential therapeutic applications beyond anxiety.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


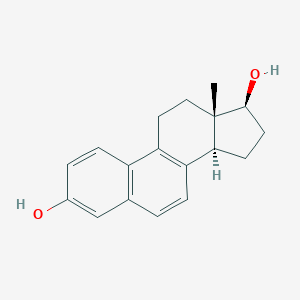
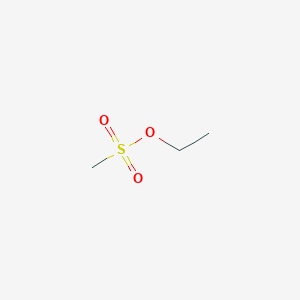
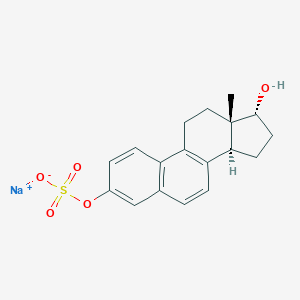
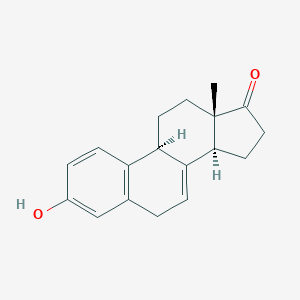


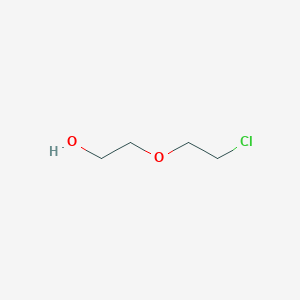
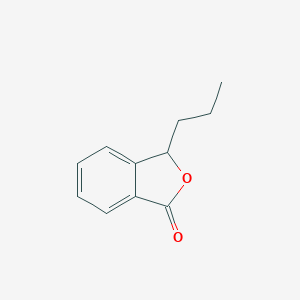
![5-Acetyl-2,3-dihydrobenzo[b]furan](/img/structure/B196252.png)
